(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Overview
Description
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Natural Product Derivatives
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate serves as a key intermediate in the synthesis of natural product derivatives. For example, it is used in the synthesis of jaspine B, a natural product isolated from various sponges with cytotoxic activity against several human carcinoma cell lines. This synthesis involves several steps including esterification, protection, and reduction, highlighting the compound's role in complex organic synthesis processes (Tang et al., 2014).
Intermediate in Pharmaceutical Synthesis
This compound also plays a role in the synthesis of pharmaceutical intermediates. It has been used in the process development and pilot-plant synthesis of lymphocyte function-associated antigen 1 inhibitors, demonstrating its importance in the production of immunomodulatory drugs (Li et al., 2012).
Structural Characterization Studies
Structural characterization studies of similar carbamate compounds have been conducted using advanced techniques like 2D heteronuclear NMR experiments. These studies are crucial for understanding the molecular structure and properties of these compounds, which is essential for their application in various scientific fields (Aouine et al., 2016).
Development of Antioxidants and Aromatic Compounds
The compound is related to the synthesis of antioxidants and aromatic compounds, as seen in the study of butylated hydroxytoluene and its derivatives, which have applications in food preservation and cosmetics (Verhagen & Kleinjans, 1991).
Building Blocks in Organic Synthesis
Finally, derivatives of this compound and similar compounds have been identified as crucial building blocks in organic synthesis. They have been used to create protected nitrones and hydroxylamines, which are valuable in various synthetic applications (Guinchard et al., 2005).
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVYNSIWYIWTCK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452985 | |
Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91103-37-6 | |
Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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